2-(3-Piperidinyl)ethyl acetate hydrochloride

Description

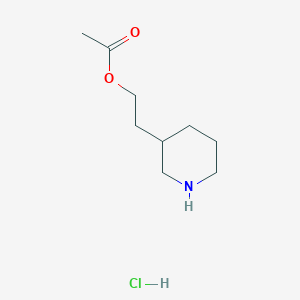

2-(3-Piperidinyl)ethyl acetate hydrochloride (CAS 16780-05-5), also known as ethyl 2-(piperidin-3-yl)acetate hydrochloride, is a piperidine-derived compound with the molecular formula C₉H₁₈ClNO₂ . The compound features a piperidine ring substituted at the 3-position with an ethyl acetate group, which influences its physicochemical properties, including solubility and bioavailability.

Properties

IUPAC Name |

2-piperidin-3-ylethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(11)12-6-4-9-3-2-5-10-7-9;/h9-10H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINOMMDQNDFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Piperidine Ethyl Acetate

The foundational step involves synthesizing 3-piperidine ethyl acetate (IV), which serves as a precursor for the final hydrochloride salt. The process typically employs catalytic hydrogenation of an appropriate precursor, such as 3-piperidine ethyl acetate ester derivatives.

A notable method involves catalytic hydrogenation of 3-piperidine ethyl acetate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere at controlled temperatures (around 40°C). The process is conducted in ethanol or ethyl acetate as solvents, with reaction times ranging from 9 to 12 hours for complete conversion (see source).

The hydrogenation conditions are optimized to prevent over-reduction or side reactions, with hydrogen pressures maintained between 10-30 atm.

Reaction Conditions Summary:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | Ethanol or Ethyl acetate |

| Temperature | 40 ± 5°C |

| Hydrogen Pressure | 10-30 atm |

| Reaction Time | 9-12 hours |

Formation of N-Benzyl-3-Pyridine Acetate Ammonium Salt

Benzylation of 3-Pyridine Acetic Acid

The synthesis of the ammonium salt involves benzylation of 3-pyridine acetic acid derivatives:

- Procedure:

- Dissolve 3-pyridine acetic acid in acetonitrile at room temperature.

- Add benzyl chloride dropwise (1.67 mol per mol of substrate).

- Reflux the mixture overnight, ensuring complete benzylation.

- Post-reaction, the mixture is concentrated, and the product is isolated via filtration, washed with ether, and dried under vacuum.

- The process yields high purity (around 95%) of N-benzyl-3-pyridine acetate ammonium chloride, serving as an intermediate for subsequent steps.

Conversion to 2-(3-Piperidinyl)ethyl Acetate Hydrochloride

Hydrogenation and Salt Formation

- The benzylated intermediate undergoes catalytic hydrogenation (as described above) in the presence of Pd/C catalyst.

- After hydrogenation, the free amine (3-piperidinyl derivative) is obtained, which is then subjected to acidification with hydrochloric acid to form the hydrochloride salt.

- The hydrogenated product is dissolved in ethanol.

- Hydrochloric acid (HCl) gas or concentrated HCl solution is bubbled or added dropwise to convert the free base into its hydrochloride salt.

- The resulting salt precipitates out and is collected via filtration.

- The salt is washed with cold ethanol and dried under vacuum to obtain pure This compound .

Data Table Summarizing the Preparation Methods

| Step | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 3-Pyridine acetic acid | Benzyl chloride, acetonitrile, reflux | N-Benzyl-3-pyridine acetate ammonium chloride | 95% | Benzylation step |

| 2 | Hydrogenation catalyst (Pd/C), ethanol | 40°C, 10-30 atm H₂, 9-12h | 3-Piperidine ethyl acetate | Complete conversion | Hydrogenation of ester derivative |

| 3 | Hydrochloric acid | Ethanol, room temperature | This compound | Quantitative | Salt formation |

Research Findings and Validation

- The synthesis route is supported by patent literature, notably CN101723879A and CN101723879B, which detail the process of preparing related piperidine derivatives via benzylation, hydrogenation, and salt formation (see sources,).

- The hydrogenation step's parameters are critical for selectivity and yield, with optimal conditions being around 40°C and 10-30 atm hydrogen pressure.

- The overall process emphasizes purity and high yield, with purification steps involving filtration, washing, and vacuum drying.

Notes on Methodology and Optimization

- Catalyst Choice: Palladium on carbon is preferred for its high activity and selectivity.

- Reaction Control: Maintaining appropriate temperature and pressure prevents over-reduction and side reactions.

- Purification: Washing with ether and vacuum drying ensure removal of residual catalysts and solvents, yielding a high-purity final product.

- Environmental Considerations: Use of ethanol and acetonitrile aligns with green chemistry principles, although solvent recovery is recommended.

Chemical Reactions Analysis

Types of Reactions

2-(3-Piperidinyl)ethyl acetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-Piperidinyl)ethyl acetate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Piperidinyl)ethyl acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

a) Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride (CAS 169458-04-2)

b) Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride (CAS 1630907-26-4)

c) Ethyl 2-Cyclobutylideneacetate (CAS 945-93-7)

Pharmacologically Active Analogs

a) Phenyl-Substituted Piperidine Derivatives (e.g., GZ-274B, GZ-253B)

- Structure : Piperidine derivatives with phenyl or halogenated phenyl groups (e.g., 2-fluorophenyl, 4-methylphenyl) .

- Activity: These compounds inhibit vesicular monoamine transporter 2 (VMAT2), with GZ-274B showing higher potency due to electronegative fluorine substituents enhancing target binding .

- Comparison : Unlike 2-(3-piperidinyl)ethyl acetate hydrochloride, phenyl-substituted analogs exhibit stronger dopaminergic activity but may have higher toxicity profiles .

b) BAY-65-1942 (Compound A)

- Structure: Contains a piperidinyl group but integrated into a complex oxazinone scaffold .

- Activity : Potent inhibitor of IKKβ, a kinase involved in inflammatory pathways. Used in preclinical studies for myocardial injury and graft-versus-host disease .

- Comparison : Demonstrates how piperidine integration into larger heterocyclic systems expands therapeutic utility beyond neurotransmitter modulation .

Functional Group Variants

a) 2-Phenyl-2-(Piperidin-2-yl)acetic Acid Hydrochloride (CAS 19395-40-5)

b) 3-(2-Methylphenoxy)piperidine Hydrochloride (CAS 1858256-18-4)

- Structure: Substitutes the acetate group with a phenoxy moiety .

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes, highlighting the influence of aromatic substituents on toxicity .

Biological Activity

2-(3-Piperidinyl)ethyl acetate hydrochloride is a chemical compound recognized for its diverse biological activities, attributed to its unique piperidine structure. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₈ClNO₂

- Molecular Weight : 195.70 g/mol

- Appearance : Typically encountered as a hydrochloride salt, enhancing its solubility and stability in various applications.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets in the body. The compound has been shown to modulate the activity of various receptors and enzymes, influencing numerous biochemical pathways.

Key Mechanisms:

- Receptor Interaction : The compound interacts with neurotransmitter receptors in the central nervous system (CNS), which may contribute to its antidepressant and anxiolytic effects.

- Enzyme Modulation : It has been reported to influence enzymes involved in inflammatory responses, potentially acting as an anti-inflammatory agent.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antidepressant Effects : Studies suggest that the compound may have antidepressant properties, likely through modulation of serotonergic pathways.

- Anti-inflammatory Properties : It has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediating nitric oxide synthase activity .

- Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have focused on the pharmacological profiles of this compound, highlighting its therapeutic potential:

-

Antidepressant Activity :

- A study evaluated the compound's effects on animal models of depression, demonstrating a significant reduction in depressive-like behaviors compared to control groups.

-

Anti-inflammatory Mechanisms :

- Research indicated that treatment with this compound led to decreased levels of inflammatory markers in models of acute inflammation, suggesting its utility in inflammatory diseases.

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-(3-Piperidinyl)ethyl acetate HCl | Antidepressant, anti-inflammatory | Piperidine ring enhances CNS activity |

| 3-Piperidinol | Mild analgesic properties | Less potent than 2-(3-Piperidinyl)ethyl acetate HCl |

| Piperidine | Basic structure for various derivatives | Foundational scaffold in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Piperidinyl)ethyl acetate hydrochloride, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is synthesized via esterification of 3-piperidinol with acetic acid under reflux using ethanol or dichloromethane as solvents. Catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide) improve yield. Optimization involves adjusting molar ratios (e.g., 1:1.2 for alcohol:acid), reflux duration (6–12 hours), and post-reaction purification via recrystallization or column chromatography. Continuous flow reactors can enhance purity (>95%) for small-scale academic production .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and acetate moiety (δ 2.0–2.2 ppm for CH₃COO).

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 210 nm to assess purity (>98%).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 218.1 (free base) and 254.6 (hydrochloride).

- XRD : For crystalline derivatives, SHELX software (e.g., SHELXL) refines structural parameters, validating bond lengths and angles against crystallographic databases .

Q. What are the critical solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (methanol, DMSO). Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation <5% over 30 days when stored in airtight, light-protected containers. Use TGA (thermogravimetric analysis) to confirm thermal stability up to 150°C .

Advanced Research Questions

Q. What strategies are effective in elucidating the pharmacological mechanisms of this compound, particularly its interaction with neurotransmitter receptors?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement studies (e.g., using [³H]-nicotine for nicotinic acetylcholine receptors) quantify affinity (IC₅₀).

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., piperidine ring hydrogen bonding with α4β2 nAChR residues).

- Functional Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in HEK-293 cells expressing target receptors to assess agonist/antagonist activity .

Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., cytotoxicity in HEK cells vs. primary neurons) using standardized protocols (e.g., MTT assay at 48 hours).

- Batch Effect Correction : Account for variability in reagent lots (e.g., serum sources) via ANOVA.

- Dose-Response Validation : Replicate studies with harmonized concentrations (e.g., 1–100 µM) and controls (e.g., atropine for muscarinic receptor studies) .

Q. What are the best practices for utilizing SHELX software in the crystallographic analysis of this compound derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets.

- Structure Solution : SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement (R-factor < 0.05).

- Validation : Check for overfitting using R-free values and ADDSYM (PLATON) to detect missed symmetry .

Q. How can metabolic pathways of this compound be mapped in preclinical models to identify bioactive metabolites?

- Methodological Answer :

- In Vivo Studies : Administer compound (10 mg/kg) to rodents; collect plasma/liver homogenates at 0–24 hours.

- LC-MS/MS Analysis : Use Q-TOF mass spectrometry in MSE mode to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Isotope Tracing : Synthesize deuterated analogs (e.g., CD₃-COO-) to track acetate moiety metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.